molecular formula C6H6FNO B13442434 4-Fluoro-2-methylpyridin-3-OL

4-Fluoro-2-methylpyridin-3-OL

Cat. No.: B13442434
M. Wt: 127.12 g/mol
InChI Key: CLQDHUIRHSUWKJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylpyridin-3-OL is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylpyridin-3-OL typically involves the fluorination of 2-methylpyridin-3-OL. . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction. These methods are well-suited for large-scale production due to their high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylpyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylpyridin-3-OL involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpyridin-3-OL
  • 3-Fluoro-2-methylpyridin-4-OL
  • 4-Fluoro-3-methylpyridin-2-OL

Uniqueness

4-Fluoro-2-methylpyridin-3-OL is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, differentiating it from other fluorinated pyridine derivatives .

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

4-fluoro-2-methylpyridin-3-ol

InChI

InChI=1S/C6H6FNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3

InChI Key

CLQDHUIRHSUWKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1O)F

Origin of Product

United States

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